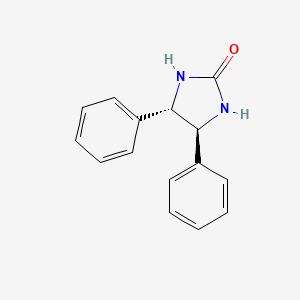![molecular formula C16H30N4S B12560685 1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane CAS No. 144397-82-0](/img/structure/B12560685.png)
1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane is a complex organic compound that features a thiophene ring attached to a tetraazacyclotetradecane backbone. Thiophene is a five-membered aromatic ring containing sulfur, known for its stability and electronic properties. The tetraazacyclotetradecane structure is a macrocyclic compound containing four nitrogen atoms, which can act as ligands in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Ethyl Group: The thiophene derivative is then reacted with ethylating agents under basic conditions to form 2-(Thiophen-3-yl)ethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane can undergo various chemical reactions:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, acids like sulfuric acid or hydrochloric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can lead to the formation of stable complexes that can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Thiophen-2-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane: Similar structure but with the thiophene ring attached at a different position.
1-[2-(Furan-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane: Contains a furan ring instead of a thiophene ring.
1-[2-(Pyrrole-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and stability. This makes it particularly useful in applications requiring robust and stable compounds, such as in materials science and coordination chemistry .
Properties
CAS No. |
144397-82-0 |
|---|---|
Molecular Formula |
C16H30N4S |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
1-(2-thiophen-3-ylethyl)-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C16H30N4S/c1-5-17-8-9-18-7-2-11-20(13-10-19-6-1)12-3-16-4-14-21-15-16/h4,14-15,17-19H,1-3,5-13H2 |
InChI Key |
OVKFLWPFAYFDJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CCC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


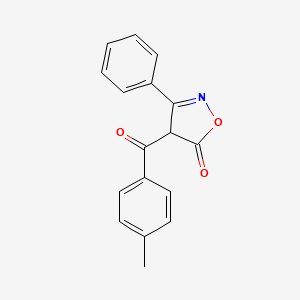
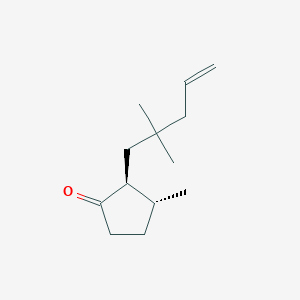
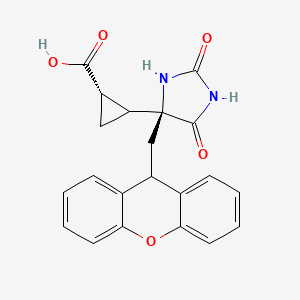
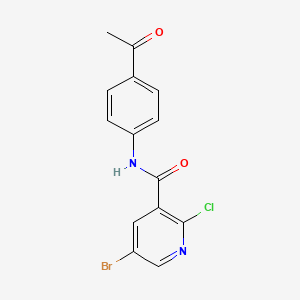
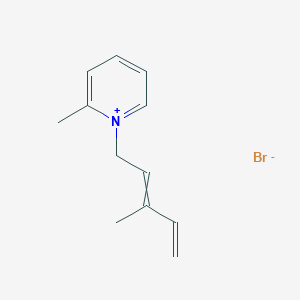
![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)

![Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560639.png)
![Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone](/img/structure/B12560641.png)
![Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]-](/img/structure/B12560644.png)
![4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B12560648.png)
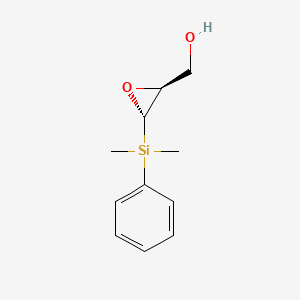
![1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]-](/img/structure/B12560652.png)
